Lithium carbonate

Li2CO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Li2CO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water (wt%): 1.52 at 0 °C; 1.31 at 20 °C; 1.16 at 40 °C; 1.00 at 60 °C; 0.84 at 80 °C; 0.71 at 100 °C

Insoluble in alcohol; soluble in dilute acid

Insoluble in acetone, ammonia

Solubility in water, g/100ml: 1.3 (poor)

Synonyms

Canonical SMILES

Mood Stabilizer in Psychiatry:

Lithium carbonate has been a cornerstone treatment for bipolar disorder for decades. Extensive research demonstrates its efficacy in preventing manic and depressive episodes, reducing their severity, and improving overall functioning in patients []. Its precise mechanism of action remains under investigation, but studies suggest it modulates neurotransmitter signaling pathways in the brain [].

Investigating Neurological Function:

Beyond its therapeutic use in bipolar disorder, lithium carbonate serves as a valuable tool for researchers to study brain function. Its ability to influence specific signaling pathways makes it a useful probe to investigate the neurobiology of various neurological and psychiatric disorders. For instance, research using lithium models explores its potential role in understanding and treating conditions like Alzheimer's disease, depression, and schizophrenia [].

Cellular Signaling Studies:

Lithium carbonate's impact on cellular signaling pathways extends beyond the nervous system. Researchers utilize it to study various cellular processes and signaling mechanisms. Its ability to inhibit specific enzymes, like glycogen synthase kinase-3 (GSK-3), has made it a valuable tool in exploring cellular signaling pathways involved in cell proliferation, differentiation, and survival [].

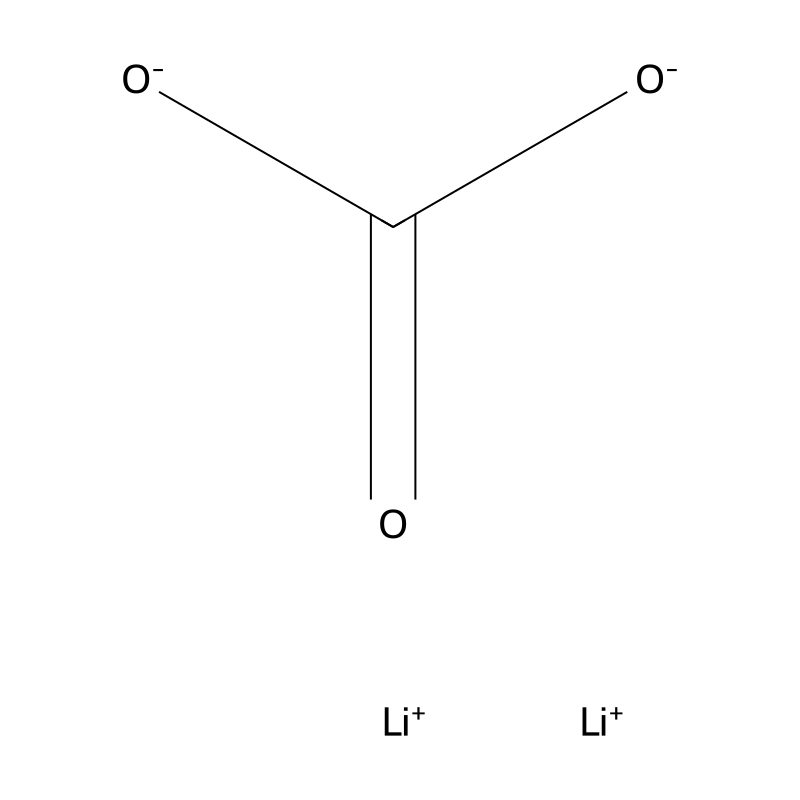

Lithium carbonate is an inorganic compound with the chemical formula . It appears as a white, odorless powder and is primarily known for its role in various industrial applications and in the medical field as a mood stabilizer. Lithium carbonate is the lithium salt of carbonic acid and is notable for its low solubility in water, which makes it useful in extracting lithium from ores. It is also a precursor for other lithium compounds used in rechargeable batteries, particularly lithium-ion batteries, where it contributes to the production of cathodes and electrolytes .

Lithium carbonate has significant biological activity, particularly in psychiatry. It is widely used as a treatment for bipolar disorder, helping to stabilize mood and reduce the frequency of mania and depression episodes. The mechanism by which lithium exerts its therapeutic effects is not fully understood but is believed to involve modulation of neurotransmitter release and enhancement of neuroprotective factors. Lithium ions can mimic sodium ions, affecting sodium transport across cell membranes, which plays a role in neuronal excitability and neurotransmission .

Lithium carbonate can be synthesized through several methods:

- Direct Precipitation: The most common method involves reacting lithium hydroxide or lithium chloride with sodium carbonate in an aqueous solution, leading to precipitation of lithium carbonate.

- Carbonation Process: Another method involves dissolving lithium salts in water and bubbling carbon dioxide through the solution, which leads to the formation of lithium bicarbonate that subsequently converts to lithium carbonate upon heating or evaporation.

- Extraction from Brines: Lithium carbonate is often extracted from natural brine sources, such as those found in salt flats. The brine is evaporated to concentrate the lithium salts, followed by precipitation with sodium carbonate .

Uniqueness of Lithium Carbonate:

- Unlike sodium and potassium carbonates, which are highly soluble in water, lithium carbonate's low solubility makes it valuable for selective extraction processes.

- Its specific biological activity as a psychiatric medication sets it apart from other carbonates that do not have similar therapeutic uses .

Brine-Based Lithium Carbonate Extraction Technologies

Evaporative Pond Systems in South American Salars

Solar evaporation represents the most established and widely implemented method for lithium carbonate production from brine sources, particularly in the lithium-rich salars of South America's Andes Mountains. This process involves extracting lithium-bearing brine from underground reservoirs and distributing it across extensive evaporation pond networks where concentrated lithium solutions are progressively developed through natural evaporation processes.

The Salar de Atacama in northern Chile exemplifies the global standard for brine-based lithium production, featuring the world's highest lithium concentrations alongside optimal evaporation conditions. The lithium concentration in these deposits reaches exceptional levels, with the salar containing an estimated 6.3 million tons of economically recoverable lithium. The region's combination of high solar exposure, minimal rainfall (10-70 mm annually), and consistent wind patterns creates evaporation rates ranging from 1,500 to 3,000 mm per year.

The traditional evaporation process begins with brine extraction from underground salars at depths of up to 30 meters below the surface. Initial lithium concentrations typically range from 200 to 1,400 parts per million, requiring extensive concentration to reach processing levels of approximately 6% lithium content. The evaporation sequence follows a carefully orchestrated progression through multiple pond stages, each designed to precipitate specific mineral constituents while concentrating the lithium fraction.

During the initial evaporation phase, sodium chloride precipitates first due to its high initial concentration and relatively low solubility. When approximately 60% of the water has evaporated, a mixture of sodium chloride and potassium chloride (sylvite) forms, creating a valuable byproduct for potassium fertilizer production. The systematic removal of these competing ions progressively increases the lithium concentration while reducing the overall solution volume.

However, the conventional evaporation approach presents significant environmental and operational challenges. The process demonstrates considerable inefficiency, recovering only 20-40% of the lithium present in the original brine while consuming over 500,000 gallons of water per ton of lithium carbonate equivalent produced. The extensive land requirements encompass up to 65 acres per operation, equivalent to approximately 263,000 square meters or 210 Olympic-sized swimming pools. The complete processing cycle extends from one to three years, making the method vulnerable to weather variations and seasonal changes that can significantly impact production schedules.

Direct Lithium Extraction (DLE) Adsorption Processes

Direct Lithium Extraction technologies represent a transformative advancement in brine processing, utilizing selective adsorption materials to extract lithium ions directly from raw brine without requiring extensive evaporation periods. These systems employ specialized resin beds or membrane technologies designed to selectively capture lithium while allowing other dissolved ions to remain in solution.

The fundamental DLE process involves pumping raw brine containing 200-1,400 parts per million lithium through filtration systems equipped with 20-40 micron filter cartridges to remove suspended solids and undissolved salts. The pretreated brine then flows through adsorption beds containing lithium-selective resins that preferentially bind lithium ions while permitting calcium, magnesium, potassium, and other contaminants to pass through and return to the underground reservoir.

When the adsorption beds reach saturation capacity, the system switches to regeneration mode, employing deionized water to elute the concentrated lithium from the resin matrix. This elution process produces a highly concentrated lithium solution containing approximately 2,500 parts per million lithium, representing a significant concentration increase from the original brine. The eluted solution undergoes further filtration through 10-micron cartridge filters to protect downstream reverse osmosis membrane systems from premature fouling.

DLE technology offers substantial advantages over conventional evaporation methods, including dramatically reduced processing times, smaller land footprints, and improved lithium recovery rates exceeding 90% in optimized systems. However, the technology faces challenges related to water consumption for elution processes and operational costs associated with specialized adsorbent materials. The effectiveness of DLE systems depends critically on the magnesium-to-lithium ratio in the source brine, with high magnesium concentrations potentially limiting the selectivity and efficiency of lithium extraction.

China has emerged as a significant adopter of DLE technology, with operations such as the Qinghai Chaidamu Xinghua Lithium Salt facility producing 10,000 tonnes of lithium carbonate annually using DLE processes. These commercial implementations demonstrate the scalability and economic viability of direct extraction approaches under appropriate geological and economic conditions.

Chemical Precipitation Optimization Using Sodium Carbonate

The conversion of concentrated lithium brines to lithium carbonate crystals represents the final critical step in brine-based production processes. Traditional precipitation methods employ sodium carbonate (soda ash) as the primary precipitating agent, following the stoichiometric reaction: 2LiCl + Na₂CO₃ → Li₂CO₃ + 2NaCl. This precipitation chemistry exploits the relatively low solubility of lithium carbonate compared to other alkali carbonates, enabling selective crystallization under controlled conditions.

The optimization of lithium carbonate precipitation requires careful management of multiple process variables, including reactant concentrations, temperature profiles, mixing conditions, and pH control. Research has established that lithium chloride concentrations ranging from 15 to 45% by weight and sodium carbonate concentrations from 25 to 56% by weight provide optimal precipitation conditions. Higher sodium carbonate concentrations typically require slurry preparations due to solubility limitations at ambient temperatures.

Temperature management plays a crucial role in precipitation efficiency, with research demonstrating that lithium carbonate solubility decreases significantly with increasing temperature. At room temperature (20°C), lithium carbonate exhibits a solubility of approximately 0.18 mol/L, which decreases to approximately 0.1 mol/L at elevated temperatures around 90°C. This inverse temperature-solubility relationship enables enhanced recovery through controlled heating during precipitation and subsequent cooling during crystallization.

The simultaneous addition of lithium chloride and sodium carbonate solutions to reaction vessels, preferably containing heel solutions from previous reactions, produces lithium carbonate precipitates with superior settling, filtering, and washing characteristics. This approach ensures consistent nucleation conditions and promotes uniform crystal growth patterns that facilitate downstream processing operations.

Process optimization studies have identified that maximum lithium recovery requires maintaining dissolved sodium chloride concentrations at saturation levels without allowing precipitation, thereby minimizing lithium carbonate solubility through the common ion effect. The presence of high sodium chloride concentrations in the mother liquor significantly reduces lithium carbonate solubility, improving overall recovery rates while preventing sodium chloride contamination of the lithium carbonate product.

Spodumene Ore Processing Routes

Acid-Leaching Techniques for Lithium Recovery

Spodumene, a lithium aluminum silicate mineral (LiAl(SiO₃)₂), constitutes the primary hard rock source for lithium production, accounting for over half of global lithium extraction. The conventional spodumene processing pathway involves complex metallurgical operations designed to convert the mineral's crystalline structure and subsequently extract lithium through acid leaching methodologies.

The traditional approach begins with mechanical beneficiation processes including crushing, grinding, and flotation separation to produce spodumene concentrates with lithium content typically ranging from 6-7% lithium oxide. The concentrate then undergoes thermal treatment through calcination at temperatures exceeding 1000°C to convert the naturally occurring alpha-spodumene phase to the more reactive beta-spodumene polymorph.

During calcination, alpha-spodumene (monoclinic crystal structure) transforms to beta-spodumene (tetragonal crystal structure) through an endothermic phase transition that occurs at approximately 1223.15 K (950°C) after heating periods exceeding 30 minutes. This transformation involves significant lattice expansion, with beta-spodumene exhibiting 17% greater lattice volume compared to alpha-spodumene. The volumetric expansion creates structural instabilities that enhance acid reactivity and facilitate subsequent leaching operations.

Recent research has identified an intermediate gamma-spodumene phase that forms during thermal treatment, resulting in a phase transformation sequence of alpha → gamma → beta. The gamma phase contains approximately 8% greater lattice volume than alpha-spodumene while serving as a metastable intermediate that ultimately converts to the beta phase at higher temperatures.

Following calcination, the beta-spodumene concentrate undergoes acid roasting using concentrated sulfuric acid at temperatures around 200°C. This process produces water-soluble lithium sulfate according to the reaction: LiAl(SiO₃)₂ + H₂SO₄ → Li₂SO₄ + Al₂O₃ + SiO₂ + H₂O. The acid roasting step requires precise temperature control and adequate residence time to ensure complete lithium dissolution while minimizing undesirable side reactions.

The resulting lithium sulfate solution undergoes extensive purification through multiple unit operations including hardness removal, metal precipitation, and ion exchange polishing to achieve battery-grade purity standards. These purification steps target the removal of aluminum, iron, calcium, magnesium, and other metallic impurities that could compromise battery performance or downstream processing efficiency.

An innovative alternative to traditional acid leaching has emerged through electrochemical leaching methodologies. Recent developments demonstrate direct lithium extraction from alpha-spodumene using 0.5 M sulfuric acid at room temperature, eliminating the need for high-temperature calcination. This electrochemical approach utilizes hydrogen peroxide as a promoter to facilitate electron transfer and modify reaction pathways, achieving lithium extraction efficiencies of 92.2% with significantly reduced energy consumption.

High-Temperature Phase Transformation Mechanisms

The thermal activation of spodumene involves complex crystallographic rearrangements that fundamentally alter the mineral's reactivity toward acid leaching. Understanding these phase transformation mechanisms is essential for optimizing processing conditions and maximizing lithium recovery while minimizing energy consumption.

In-situ synchrotron X-ray diffraction studies have revealed that spodumene phase transitions follow first-order kinetics with apparent activation energies of approximately 800 kJ/mol. The transformation rate demonstrates extreme temperature sensitivity, with conversion rates increasing exponentially within narrow temperature ranges between 896°C and 940°C. These findings indicate that precise temperature control during calcination operations significantly impacts conversion efficiency and processing economics.

The phase transformation sequence begins with the formation of both beta and gamma-spodumene as primary products in approximately equal proportions during initial heating. The gamma-spodumene phase exhibits metastable characteristics, subsequently converting to beta-spodumene as thermal treatment continues. The relative proportions of gamma to beta phases decrease progressively as alpha-spodumene conversion proceeds, with the final product distribution remaining consistent across different temperature regimes within the studied range.

Theoretical phonon analysis of the three spodumene phases indicates that gamma-spodumene contains crystallographic instabilities that drive its conversion to the more stable beta form. These instabilities arise from lattice distortions associated with the intermediate crystal structure, creating thermodynamic driving forces for continued phase evolution under sustained heating conditions.

The volumetric expansion accompanying phase transformation creates significant mechanical stresses within spodumene particles, often resulting in fracturing and size reduction that improves subsequent processing operations. Research demonstrates that calcination substantially reduces comminution energy requirements while improving lithium grade and recovery through enhanced liberation characteristics. The transformation produces a flaky, softer beta-spodumene structure that facilitates grinding and physical separation processes.

Recent investigations have identified that calcination temperature significantly influences lithium deportment to different size fractions during mechanical processing. Higher calcination temperatures result in increased lithium deportment to finer size fractions, with samples calcined at 1373.15 K (1100°C) showing complete alpha to beta transformation and maximum lithium concentration in fine particle sizes. This size-dependent lithium distribution enables gravity separation and screening techniques for lithium upgrading prior to chemical processing.

Advanced processing approaches have explored alternative thermal treatment methods including microwave-assisted calcination. Comparative studies demonstrate that microwave heating can achieve complete alpha to beta conversion in approximately 170 seconds compared to 480-600 seconds required for conventional resistance heating at 1100°C. The microwave approach utilizes silicon carbide susceptors to generate localized heating, potentially reducing overall energy consumption while achieving equivalent conversion rates.

Alternative Synthesis Pathways

Microbubble-Enhanced CO₂ Gas-Liquid Reactive Crystallization

Carbon dioxide-based lithium carbonate synthesis represents an emerging technology that addresses both lithium production requirements and carbon dioxide utilization objectives. This approach eliminates sodium-based precipitating agents, thereby avoiding sodium contamination while enabling direct conversion of lithium-bearing solutions to high-purity lithium carbonate crystals.

The fundamental chemistry of CO₂-based precipitation involves multiple sequential reactions beginning with carbon dioxide dissolution in aqueous lithium solutions. The process initiates with CO₂ absorption to form carbonic acid: CO₂ + H₂O → H₂CO₃. Under alkaline conditions, carbonic acid ionizes to form bicarbonate and carbonate species according to the equilibrium reactions: H₂CO₃ ⇌ H⁺ + HCO₃⁻ and HCO₃⁻ ⇌ H⁺ + CO₃²⁻.

The formation of lithium carbonate precipitates requires maintaining solution pH above 8, with optimal conditions occurring at pH values exceeding 10. Under these alkaline conditions, carbonate ions react with lithium cations to form lithium carbonate crystals: 2Li⁺ + CO₃²⁻ → Li₂CO₃. The precipitation process demonstrates temperature dependence, with higher temperatures favoring carbonate formation over more soluble bicarbonate species.

Microbubble technology enhances the CO₂-based precipitation process through improved mass transfer characteristics and controlled nucleation environments. Research utilizing 2.45 GHz microwave irradiation of aqueous lithium solutions containing CO₂ microbubbles demonstrates significant acceleration of lithium carbonate crystallization. The process exploits minute gas-liquid interfaces around CO₂ microbubbles as nucleation sites, promoting the formation of fine lithium carbonate particles with narrow size distributions.

Experimental investigations reveal that crystallization efficiency increases with higher heating rates and smaller average bubble sizes. Microbubbles with diameters of 25 micrometers produce superior results compared to larger bubbles of 600-2000 micrometers, attributed to increased interfacial area and enhanced local supersaturation conditions. The temperature-dependent solubility characteristics of lithium carbonate enable controlled crystallization as solutions are heated, with nucleation occurring preferentially at gas-liquid interfaces where local concentration gradients are maximized.

The microbubble-enhanced process operates through distinct kinetic phases including rapid hydroxide consumption, burst nucleation, gradual precipitation, and bicarbonate formation. During the initial phase, carbonation rates increase as hydroxide concentrations decrease, preparing conditions for lithium carbonate supersaturation. The subsequent burst nucleation phase exhibits direct correlation between carbonation rate and time, indicating rapid lithium carbonate crystal formation. The final gradual precipitation phase approaches equilibrium conditions, with optimal results achieved before bicarbonate formation becomes dominant.

Commercial implementations of CO₂-based lithium carbonate production demonstrate lithium recovery rates ranging from 75-95% depending on operational parameters and starting material characteristics. Direct carbonation methods achieve approximately 75-85% recovery rates, while electrochemical carbonation approaches can exceed 95% recovery efficiency. These processes offer environmental advantages through reduced energy consumption, minimized toxic byproduct generation, and waste CO₂ utilization compared to conventional precipitation methods.

Waste Acidic Solution Upcycling via Carbonation

The utilization of waste acidic solutions for lithium carbonate production represents an innovative approach to resource recovery and waste stream valorization. This methodology particularly addresses lithium-containing waste solutions generated during battery recycling operations and industrial processing streams that traditionally require costly disposal or neutralization procedures.

Lithium-containing acidic wastes arise from multiple sources including spent lithium-ion battery leaching operations, spodumene processing wastewater streams, and lithium hydroxide production residues. These solutions typically contain lithium concentrations ranging from 1,500 to 2,000 mg/L alongside various metallic impurities and acidic components. Traditional treatment approaches involve neutralization followed by disposal, representing both economic losses and environmental liabilities.

Carbonation-based upcycling processes convert these waste streams into valuable lithium carbonate products while simultaneously neutralizing acidic components. The process begins with waste solution pretreatment to remove competing metal ions and adjust solution chemistry for optimal lithium recovery. Subsequent carbonation using CO₂ gas injection enables lithium carbonate precipitation while consuming acid through carbonic acid formation and neutralization reactions.

Research utilizing lithium sulfate waste solutions demonstrates successful lithium carbonate production through controlled carbonation processes. Studies employing CO₂ gas injection into lithium sulfate solutions at temperatures of 50°C achieve lithium recovery rates between 41.6% and 45.5%. The process parameters including temperature, pH, and CO₂ flow rate significantly influence precipitation efficiency and product quality.

Advanced waste processing approaches incorporate combined carbonation and water leaching steps to maximize lithium recovery while minimizing residual waste generation. Investigations of lithium sulfate waste treatment using carbon powder additions followed by CO₂ gas injection demonstrate successful phase conversion from lithium sulfate to lithium carbonate with final purity levels reaching 99.93%. The process operates through initial reduction reactions converting lithium sulfate to lithium sulfide, followed by carbonation reactions producing lithium carbonate and sulfur oxide byproducts.

The carbonation approach for waste acidic solution processing offers multiple advantages including reduced chemical consumption, minimized waste generation, and recovery of valuable lithium products. The self-neutralizing characteristics of carbonation processes eliminate requirements for separate neutralization chemicals while producing marketable lithium carbonate that can offset treatment costs. Furthermore, the utilization of waste CO₂ sources for carbonation reactions contributes to circular economy objectives while addressing greenhouse gas management requirements.

Process optimization studies indicate that successful waste solution carbonation requires careful control of solution composition, particularly the management of competing ions that can interfere with lithium carbonate precipitation. The presence of high magnesium concentrations can lead to co-precipitation of magnesium carbonate, reducing lithium carbonate purity and recovery efficiency. Similarly, iron and aluminum impurities can form hydroxide precipitates under alkaline carbonation conditions, necessitating pretreatment operations for their removal.

Life Cycle Analysis of Brine Extraction Operations

Life cycle assessment of lithium carbonate production from brine resources reveals significant environmental implications across multiple impact categories. Comprehensive studies indicate that producing lithium carbonate from brine-based resources demonstrates lower life cycle greenhouse gas emissions and freshwater consumption per tonne compared to ore-based resources [1] [4]. The environmental performance assessment encompasses material flows, water consumption, energy requirements, and emissions associated with lithium acquisition, concentration, and chemical production processes [4] [7].

Research conducted on Chilean Atacama brines demonstrates that life cycle greenhouse gas emissions vary substantially based on extraction location, energy sources, and processing techniques employed [3] [18]. The comprehensive life cycle inventory established through modeling, literature review, and technical reports reveals that significant environmental impacts are associated with the production of input chemicals and energy conversion from carbon-intensive electrical supply systems [3] [18].

Energy Consumption Patterns in Evaporation Systems

Solar evaporation systems constitute the primary energy-intensive component of conventional lithium carbonate production from brine resources. Traditional evaporation pond operations require 10 to 24 months for solar radiation to concentrate brines to harvestable lithium concentrations [14]. The evaporation process results in over 90 percent of the original water content being lost through atmospheric evaporation [9].

| Evaporation System Type | Energy Requirement | Processing Duration | Water Loss Rate |

|---|---|---|---|

| Solar Evaporation Ponds | Passive solar energy | 10-24 months | >90% of original content [9] |

| Solar-Enhanced Systems | 98% solar harvesting efficiency [12] | 6 hours to saturation | Near 100% water recovery [12] |

| Electrochemical-Evaporation Combined | 3,537 kilowatt-hours per tonne lithium carbonate [11] | Reduced timeframe | 60 cubic meters water per tonne [11] |

Advanced solar-enhanced lithium recovery systems demonstrate significantly improved energy efficiency compared to conventional methods. Solar microevaporator systems achieve 98 percent solar energy harvesting efficiency, elevating local temperatures to promote endothermic lithium extraction processes [12] [13]. These systems deliver double-enhanced lithium recovery capacity, increasing from 12.4 to 28.7 milligrams per gram under one sun illumination [12] [13].

Novel electrochemical and salt-field evaporation combined strategies reduce resource consumption substantially. The integrated approach utilizing lithium iron phosphate systems achieves effective lithium separation with impressive separation factors ranging from 79.26 to 122.9 [11]. Water consumption for preparing one tonne of lithium carbonate decreases to 60 cubic meters, while electricity consumption totals 3,537 kilowatt-hours [11].

Carbon Footprint of Chemical Inputs (Sodium Hydroxide, Sodium Carbonate)

Chemical inputs represent substantial contributors to the carbon footprint of lithium carbonate production processes. Sodium hydroxide and sodium carbonate production demonstrate highly energy-intensive characteristics due to numerous chemical reactions, purification steps, and high-temperature requirements [18] [20]. These materials contribute significantly to life cycle greenhouse gas impacts because of energy-intensive production processes and high process carbon emissions generated during manufacturing [20].

| Chemical Input | Carbon Footprint Contribution | Primary Impact Factors | Environmental Significance |

|---|---|---|---|

| Sodium Hydroxide | Significant impact on total global warming potential [18] | Energy-intensive synthesis, high-temperature processes | Major contributor to process emissions |

| Sodium Carbonate | Primary driver of greenhouse gas emissions [23] | Process carbon emissions during production | Dominates brine-based pathway emissions [23] |

| Combined Chemical Processing | 80% contribution across impact categories [21] | High energy consumption, transportation requirements | Exceeds process energy impacts [21] |

Sodium carbonate emerges as the primary driver of greenhouse gas emissions in brine-based lithium carbonate production pathways [23]. The chemical precipitation process utilizing sodium oxalate demonstrates carbon dioxide equivalent emissions of 464.12 kilograms compared to lime contributions of 7.80 kilograms [21]. The synthesis of sodium oxalate exhibits particularly high environmental impacts due to energy consumption attributed to multiple chemical reactions and elevated operating temperatures [21].

Life cycle impact assessment demonstrates that soda leaching processes exhibit reduced environmental impacts across chosen categories, often reaching 40 to 50 percent reductions compared to sulfuric acid roasting processes [19]. The largest sources of environmental impacts in both processing routes include energy generation and sodium carbonate production [19]. Process carbon emissions during lithium chemical production account for approximately 10 to 25 percent of life cycle greenhouse gas impacts [20].

Water Resource Management in Arid Regions

Water resource management in arid lithium extraction regions presents complex sustainability challenges due to the intersection of high water demand and severe water scarcity. Lithium extraction operations typically occur in arid climates where water resources are already limited, exacerbating regional water stress conditions [14] [28]. Each tonne of lithium carbonate production requires approximately 2 million liters of water to be evaporated, resulting in enormous quantities of water loss [10].

Water consumption varies significantly across different extraction technologies and geographical locations. Conventional evaporation technology at Salar de Atacama requires 22.5 cubic meters of freshwater per tonne of lithium carbonate produced, while Salar de Olaroz operations consume 50 cubic meters per tonne [31]. These consumption rates demonstrate substantial variation based on local conditions and extraction methodologies employed [25] [26].

Water Footprint Quantification Methodologies

Water footprint quantification for lithium extraction employs multiple methodological approaches to assess freshwater consumption and environmental impacts. Environmental Impact Reports provide empirical data for estimating water footprint and brine consumption, enabling comprehensive assessment of water resource implications [25] [26]. Blue water intensity and population equivalent calculations contextualize freshwater consumption relative to local water availability and community needs [25] [26].

| Assessment Methodology | Application Scope | Key Metrics | Advantages |

|---|---|---|---|

| Environmental Impact Reports | Project-specific assessment | Total water footprint, brine consumption | Empirical data foundation [25] |

| Blue Water Intensity | Regional impact evaluation | Local water availability assessment | Geographic context integration [25] |

| Population Equivalent | Community impact analysis | Inhabitant water consumption comparison | Social impact quantification [25] |

| Water Scarcity Footprint | Regional stress assessment | Location-specific weighting factors | Water stress integration [29] |

Research demonstrates total water footprint values of 51.0 and 135.5 cubic meters per tonne of lithium carbonate for Olaroz and Fénix operations respectively [25] [26]. Per unit of product, water footprint measurements indicate 2.7 times higher consumption at Fénix compared to Olaroz, though brine consumption remains higher at Olaroz [25] [26]. Blue water intensity analysis reveals that while Fénix demonstrates higher blue water footprint, its impact on local water availability remains moderate due to greater regional water availability [25] [26].

Population equivalent calculations provide meaningful context for water consumption impacts. Blue water footprint at Olaroz and Fénix operations equals water consumption of 32,238 and 141,047 inhabitants respectively of nearest towns, both maintaining current populations below 2,100 inhabitants [25] [26]. Water scarcity footprint assessments incorporate location-specific weighting factors to differentiate between regions with varying water stress levels [29].

Geohydrological Impacts of Brine Pumping

Brine pumping operations generate complex geohydrological effects that extend beyond immediate extraction sites. Research indicates that total water usage in major extraction regions exceeds natural resupply rates, though lithium mining accounts for less than 10 percent of freshwater usage [34] [37]. Brine extraction demonstrates no direct correlation with changes in surface water features or basin water storage, indicating complex hydrogeological relationships [34] [37].

Groundwater system investigations reveal that more than half of freshwater feeding wetlands and lagoons consists of water at least 60 years old [34]. This finding indicates that extraction activities affect long-term water reserves accumulated over extended periods [34]. Water tracers demonstrate complex age and source relationships that inform responsible extraction practices [34] [37].

| Geohydrological Impact Category | Observed Effects | Temporal Scale | Mitigation Considerations |

|---|---|---|---|

| Freshwater Aquifer Stability | Position destabilization concerns [35] | Long-term | Coordinated pumping management |

| Brine-Freshwater Interface | Potential destabilization [35] | Medium-term | Monitoring and adaptive management |

| Surface Water Features | Limited direct correlation [34] | Variable | Continued monitoring programs |

| Lagoon Water Supply | Reduced upwelling potential [35] | Long-term | Integrated water management |

Freshwater availability estimations demonstrate substantial discrepancies between commonly accepted models and actual conditions. Global water models suggest freshwater influx ranging between 90 and 230 millimeters per year, while comprehensive basin studies reveal average freshwater inflow between 2 to 33 millimeters per year [27] [30]. The Lithium Closed Basin Water Availability model indicates alarming average freshwater availability of just 11 millimeters per year [27] [30].

Hydrological impact assessments emphasize strong seasonal patterns and rapid response characteristics of sand-like, sulfide-poor materials to ambient temperature changes and wetting-drying events [45]. Net infiltration through tailings represents 55 percent of total precipitation during summer months [45]. These findings highlight the importance of seasonal water management strategies in lithium extraction operations [45].

Solid Waste Management Strategies

Solid waste management in lithium carbonate production encompasses multiple waste streams requiring comprehensive treatment approaches. More than 90 percent of salts that crystallize during conventional processing are considered waste, creating substantial environmental management challenges [14]. The production process generates extensive waste dumps and surface impoundments, though studies indicate these do not result in significant leachate infiltration [3] [18].

Large-scale lithium operations produce substantial quantities of mine waste materials. The proposed Barroso lithium mine would generate 83.792 million metric tons of mine waste, including 14.0 million metric tons of mine tailings [42]. These volumes necessitate comprehensive waste management strategies incorporating advanced containment technologies and long-term monitoring systems [42].

Byproduct Valorization from Precipitation Processes

Byproduct valorization represents an emerging approach to solid waste management in lithium carbonate production. Precipitation processes generate various secondary materials with potential applications across multiple industries, offering pathways for waste valorization and circular economy implementation [39]. Lithium slag demonstrates potential applications as cementitious material when combined with ordinary Portland cement, fly ash, and desulfurization gypsum [40].

| Byproduct Type | Valorization Application | Recovery Efficiency | Environmental Benefit |

|---|---|---|---|

| Lithium Slag | Cementitious material substitute | Variable composition utilization [40] | Reduced cement demand |

| Secondary Precipitation Solids | Construction material applications | 95% lithium recovery potential [39] | Waste stream reduction |

| Crystallization Byproducts | Industrial chemical feedstock | 90% precipitation efficiency [41] | Resource recovery |

| Process Residues | Aggregate material applications | Compositional optimization [40] | Landfill diversion |

Lithium slag composite solid waste cementitious materials demonstrate effective utilization pathways for production residues. The material exhibits pH of 5.5, requiring alkaline activation through combination with weakly alkaline desulfurization gypsum and highly alkaline ordinary Portland cement and fly ash [40]. This approach provides favorable alkaline environments for improving hydration performance and achieving higher compressive strength [40].

Recovery processes for lithium from waste materials employ roasting-leaching-crystallization approaches achieving 99.5 percent purity [41]. Processing of lithium-containing alkaline wastewaters utilizes condensation and two-step precipitation methods using carbon dioxide as precipitation agent [41]. Sparingly soluble lithium carbonate production at 95 degrees Celsius achieves precipitation efficiency of approximately 90 percent while maintaining impurities in solution [41].

Tailings Containment System Design Criteria

Tailings containment system design for lithium operations requires comprehensive consideration of geotechnical, hydrological, and environmental factors. Filtered tailings technology represents current best practice for preventing liquefaction through dewatering prior to storage [42]. Target water content below 25 percent enables tailings to behave as moist soil rather than wet slurry, reducing liquefaction potential [42].

Advanced containment systems incorporate multiple design elements to ensure long-term stability and environmental protection. Filtered tailings mixed with waste rock require compaction within waste mounds, surrounded by embankments constructed from waste rock materials [42]. However, current filter press technology cannot consistently achieve target water contents of 15 percent required for adequate compaction [42].

| Design Criteria Category | Specification Requirements | Technical Challenges | Mitigation Measures |

|---|---|---|---|

| Water Content Management | <15% for adequate compaction [42] | Technology limitations | Structural zone implementation |

| Liquefaction Prevention | Desaturated pore spaces | Rewetting during precipitation | Drainage infrastructure |

| Containment Height | Maximum 193 meters proposed [42] | No operating precedent | Progressive construction |

| Structural Integrity | Dam safety compliance | Experimental design elements | Enhanced monitoring systems |

Tailings containment systems must address multiple failure mechanisms beyond liquefaction concerns. Filtered tailings storage facilities require isolation from watershed drainage through diversion canals and appropriate infrastructure for excess water management [42]. Resaturation prevention necessitates comprehensive water management to maintain unsaturated conditions in tailings materials [42].

Geochemical behavior assessment of hard rock lithium mine tailings demonstrates neutral to slightly alkaline leachate characteristics with notable solutes from feldspars and residual spodumene [45]. Field monitoring results indicate strong seasonal patterns and rapid response to ambient temperature changes and wetting-drying cycles [45]. These findings inform containment system design requirements for managing environmental releases and ensuring long-term stability [45].

Physical Description

Other Solid; Dry Powder

White powder slightly soluble in water; [CAMEO]

WHITE POWDER.

Color/Form

White monoclinic crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

2.1 g/cm³

Decomposition

Melting Point

UNII

Related CAS

17341-24-1 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1217 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 1215 of 1217 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (37.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (37.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (62.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (37.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (40.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (39.34%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Most prepn currently used in the U.S. are tablets or capsules of lithium carbonate. Slow-release prepn of lithium carbonate also are available, as is a liq prepn of lithium citrate (with 8 mEq of Li+, equivalent to 300 mg of carbonate salt, per 5 mL or 1 teaspoonful of citrate liq). Salts other than the carbonate have been used, but the carbonate salt is favored for tablets and capsules because it is relatively less hygroscopic and less irritating to the gut than other salts, especially the chloride salt. /Li therapy/

Lithium /carbonate and citrate/ is indicated as the primary agent in the treatment of acute manic and hypomanic episodes in bipolar disorder, and for maintenance therapy to help diminish the intensity and frequency of subsequent manic episodes in patients with a history of mania. /Included in US product labeling/

Lithium /carbonate and citrate/ is used in some patients as the agent of choice in the prevention of bipolar depression. Clinicians have observed a diminished intensity and frequency of severe depressive episodes. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for LITHIUM CARBONATE (28 total), please visit the HSDB record page.

Pharmacology

Lithium Carbonate is the carbonate salt of lithium, a soft alkali metal, with antimanic and hematopoietic activities. Lithium interferes with transmembrane sodium exchange in nerve cells by affecting sodium, potassium-stimulated adenosine triphosphatase (Na+, K+-ATPase); alters the release of neurotransmitters; affects cyclic adenosine monophosphate (cAMP) concentrations; and blocks inositol metabolism resulting in depletion of cellular inositol and inhibition of phospholipase C-mediated signal transduction. The exact mechanism through which lithium exerts its mood-stabilizing effect has not been established. In addition, lithium stimulates granulocytopoiesis and appears to increase the level of pluripotent hematopoietic stem cells by stimulating the release of hematopoietic cytokines and/or directly acting on hematopoietic stem cells.

MeSH Pharmacological Classification

Mechanism of Action

Although its antimanic mechanism of action has not been fully determined, lithium is known to affect a variety of neurohumoral signal transduction mechanisms. ... Lithium /lithium carbonate/ counteracts mood changes and is considered the most specific antimanic drug for the prophylaxis and treatment of bipolar disorder.

In animal brain tissue, Li+ at concn of 1 to 10 mEq/L inhibits the depolarization-provoked and Ca+2-dependent release of norepinephrine and dopamine, but not serotonin, from nerve terminals. Li+ may even enhance the release of serotonin, especially in the limbic system, at least transiently. The ion has little effect on catecholamine-sensitive adenylyl cyclase activity or on the binding of ligands to monoamine receptors in brain tissue, although there is some evidence that Li+ can inhibit the effects of receptor-blocking agents that cause supersensitivity in such systems. Li+ can modify some hormonal responses mediated by adenylyl cyclase or phospholipase C in other tissues, including the actions of antidiuretic and thyroid-stimulating hormones on the actions of antidiuretic and thyroid-stimulating hormones on their peripheral target tissues. In part, the actions of Li+ may reflect its ability to interfere with the activity of both stimulatory and inhibitory GTP-binding proteins (Gs and Gi) by keeping them in their less active alpha-beta-gamma trimer state. /Li+/

Lithium inhibits the phosphatase that liberates inositol (I) from inositol phosphate (IP) ... Li+ ... can modify the abundance or function of G proteins and effectors, as well as protein kinases and several cell and nuclear regulatory factors. /Li+, from figure/

Mechanistically, the Li effect results from its substitution for body cations, eg, sodium and potassium, resulting in multisystemic actions. A partial substitution for normal cations causes changes in ion exchange and transfer in cellular processes. Incorporation of Li into membrane structures may alter responses to hormones and the coupling of energy processes ... Among the factors that may modify Li toxicity and kinetics are the type of the poisoning, the presence of the underlying disease, and renal impairment. /Li+/

For more Mechanism of Action (Complete) data for LITHIUM CARBONATE (22 total), please visit the HSDB record page.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

10377-37-4

Absorption Distribution and Excretion

Lithium is primarily eliminated through the kidneys and elimination in the feces is insignificant.

Apparent volume of distribution is 0.7 to 1.0L/kg.

Clearance is generally between 10 and 40mL/min but may be as low as 15mL/min in elderly patients and those with renal impairment.

... Lithium /carbonate/ crosses placenta and is present in mother and fetus in same concentration.

Lithium /carbonate/ is completely absorbed six to eight hours after oral administration. Since the onset of action is slow (five to ten days), parenteral administration is of no advantage. The plasma half-life is 17 to 36 hours, and this drug is eliminated almost entirely by the kidneys. Lithium clearance averages approximately 20% of creatinine clearance, but significant variability exists among patients.

The population pharmacokinetics of lithium were determined using the nonlinear mixed effects model (NONMEM) program in 79 psychiatric inpatients who were at least 18 yr old, had normal renal function, and were receiving lithium carbonate 2 or 3 times daily. With the initial model, the mean lithium volume of distribution was 32.8 L and the mean lithium clearance was 1.36 L/hr. With an intermediate model, lithium clearance estimates improved on the basis of patient size (weight and body surface area), daily lithium dosage, age, gender, and race. When only the most significant variables, lean body weight and creatinine clearance, were retained, a final model was obtained that yielded a coefficient of variation for lithium clearance of about 24% and gave fairly accurate predictions of steady-state lithium concentrations (coefficient of variation, about 16%). It was concluded that analysis of lithium pharmacokinetics with the nonlinear mixed-effects model program suggested that lean body weight and creatinine clearance are important predictors of lithium clearance.

Lithium disposition in plasma, red blood cells and urine was studied in acute self-poisoned patient upon chronic lithium therapy (n=4) and in chronic intoxicated patients receiving oral lithium (n=10). Following acute intoxication upon chronic lithium therapy, lithium pharmacokinetics did not differ from previous reports. Terminal plasma half life ranged from 19.0-29.0 hr and RBC/plasma ratio was 0.32 +/- 0.11. the distribution volume of the terminal phase, Vz, was estimated at 0.84 +/- 0.32 L/kg and renal clearance was 0.38 +/- 0.11 ml/mn/kg. After chronic intoxication lithium pharmacokinetics differed from those of the acute patients. Terminal plasma half-life ranged from 36.5-79.4 hr and zero-order decline appeared in 8 of the 10 patients. The RBC/plasma ratio was 0.87 +/- 0.22 on admission. Vz was estimated at 0.71 +/- 0.27 L/kg and renal clearance was 0.16 +/- 0.07 ml/mn/kg. These modifications in lithium elimination kinetics could be related to the decrease in the glomerular filtration rate with age or renal dysfunction in this group of patients.

For more Absorption, Distribution and Excretion (Complete) data for LITHIUM CARBONATE (22 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Lithium ion (1+);17341-24-1

Wikipedia

Thiamine

FDA Medication Guides

CAPSULE;ORAL

TABLET;ORAL

HIKMA

10/13/2022

Drug Warnings

Lithium carbonate should not be used in patients with cardiovascular or renal disease. ...Should not be used in children under 12 yr of age.

Outpatients and their families should be warned that the patient must discontinue lithium therapy immediately and consult a physician if signs of lithium intoxication such as muscle twitching, tremor, mild ataxia, drowsiness, muscle weakness, diarrhea, or vomiting occur. Patients also should be warned that lithium may impair their ability to perform activities requiring mental alertness or physical coordination (e.g., operating machinery, driving a motor vehicle).

Lithium should be used cautiously in patients with preexisting cardiovascular or thyroid disease. Patients with underlying cardiovascular disease should be observed carefully for signs and symptoms of arrhythmia (including periodic ECG determinations), and serum lithium concentrations should be kept within the therapeutic range since nodal arrhythmias may occur. Patients with underlying hypothyroidism should have thyroid function (T3, T4, and TSH concentrations) evaluated yearly and be given supplemental thyroid therapy when needed.

For more Drug Warnings (Complete) data for LITHIUM CARBONATE (45 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life is 17 to 36 hours.

The plasma half-life (in healthy volunteers) shows a considerable variability: from 5 to 40 hr, with most values between 15 and 30 hr, it depends on the duration of treatment as well as on kidney function and age. /Li+/

The usual elimination half-life is 12 to 27 hr, but it may rise to nearly 60 hr if renal excretion is compromised. /Li+/

... The elimination half-life averages 20 to 24 hr. /Li+/

For more Biological Half-Life (Complete) data for LITHIUM CARBONATE (9 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Teratogens

Methods of Manufacturing

Lithium-bearing ores + sulfuric acid + sodium carbonate + calcium hydroxide (acid extraction process); lithium-bearing ores + sodium carbonate (carbonate extraction process); brine, residual + calcium oxide/dolomite, calcined (precipitation; byproduct of magnesium hydroxide production).

Lithium carbonate is produced in industrial processes from the reaction of sodium carbonate and lithium sulfate or lithium chloride solutions.

Lithium carbonate is produced entirely from minerals or naturally occurring brines. The solution of lithium salts initially obtained (lithium sulfate, lithium chloride) is reacted with sodium carbonate solution and lithium carbonate is precipitated, or lithium hydrogen carbonate is formed first and then decomposed thermally.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing

Other (requires additional information)

Fabricated Metal Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Primary Metal Manufacturing

Construction

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Pharmaceutical and Medicine Manufacturing

Transportation Equipment Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Carbonic acid, lithium salt (1:2): ACTIVE

Chemical intermediate for the synthesis of lithium bromide, lithium chloride, lithium hydroxide, lithium silicate

Analytic Laboratory Methods

Analyte: lithium carbonate; matrix: chemical identification; procedure: when moistened with hydrochloric acid, it imparts an intense crimson color to a nonluminous flame

Analyte: lithium carbonate; matrix: chemical purity; procedure: dissolution in sulfuric acid; addition of methyl orange indicator; titration of excess acid with sodium hydroxide and comparison to standards

Analyte: lithium carbonate; matrix: pharmaceutical preparation (capsule; extended-release tablet; tablet); procedure: effervescence upon addition of an acid, yielding a colorless gas which, when passed into calcium hydroxide, immediately a white precipitate to form (chemical identification)

For more Analytic Laboratory Methods (Complete) data for LITHIUM CARBONATE (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

In normal volunteers whose conditions were stabilized with lithium carbonate there were no significant changes in serum lithium levels during a 2 week period while they received 40 mg/day of furosemide during another 2 week period, a 50 mg/kg dosage of hydrochlorothiazide increased the serum lithium levels.

Concurrent use /of amphetamines/ with lithium /carbonate or citrate/ may antagonize the CNS stimulating effects of amphetamines.

Reversible increase in serum lithium concentrations and toxicity have been reported during concurrent use /of lithium carbonate or citrate/ with ACE inhibitors; frequent monitoring of serum lithium concentrations is recommended during concurrent use.

For more Interactions (Complete) data for LITHIUM CARBONATE (33 total), please visit the HSDB record page.

Dates

Hedya SA, Swoboda HD: Lithium Toxicity . [PMID:29763168]

Serretti A, Drago A, De Ronchi D: Lithium pharmacodynamics and pharmacogenetics: focus on inositol mono phosphatase (IMPase), inositol poliphosphatase (IPPase) and glycogen sinthase kinase 3 beta (GSK-3 beta). Curr Med Chem. 2009;16(15):1917-48. [PMID:19442155]

Chalecka-Franaszek E, Chuang DM: Lithium activates the serine/threonine kinase Akt-1 and suppresses glutamate-induced inhibition of Akt-1 activity in neurons. Proc Natl Acad Sci U S A. 1999 Jul 20;96(15):8745-50. [PMID:10411946]

ILO: Lithium

Bipolar Disorders and Lithium: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Indications of Lithium: Review of Articles

New Zealand Drug Data Sheet: Lithium Carbonate